Adozelesin is a synthetic analog of the antitumor antibiotic CC-1065, classified as a DNA minor groove alkylating agent. It exhibits cytotoxic properties by specifically binding to adenine-thymine rich regions in the DNA, inducing single-strand DNA lesions. This mechanism differentiates it from other agents like bizelesin, which can cause both single-strand and double-strand DNA damage. Adozelesin has shown a broad spectrum of antitumor activity across various murine and human tumor xenograft models, making it a candidate for cancer treatment .
Adozelesin belongs to the class of compounds known as cyclopropylpyrroloindoles. It is categorized as a monofunctional alkylating agent that specifically targets the minor groove of DNA. The drug's classification stems from its ability to form covalent bonds with DNA bases, leading to disruption of DNA replication and transcription processes .
The synthesis of adozelesin involves multiple steps, typically starting from simpler organic compounds. Key methods include:
These synthetic pathways are optimized for yield and purity, ensuring that the final product retains its biological activity .
Adozelesin's molecular formula is with a molecular weight of 269.33 g/mol. The structure features a cyclopropyl moiety linked to a pyrroloindole core, which is essential for its interaction with DNA. Key structural characteristics include:
Adozelesin primarily engages in nucleophilic substitution reactions with the nitrogen atoms in adenine residues within the DNA minor groove. The key reactions include:
The mechanism by which adozelesin exerts its antitumor effects involves several steps:
Adozelesin exhibits several notable physical and chemical properties:
Relevant data indicate that adozelesin has a melting point around 150-155 °C and demonstrates stability under acidic conditions but can degrade under alkaline environments .
Adozelesin has potential applications in various scientific domains:
Adozelesin (development code U-73975) emerged from systematic structure-activity studies of the natural antibiotic CC-1065, a potent cytotoxic compound isolated from Streptomyces zelensis. Researchers at The Upjohn Company (later Pfizer) synthesized over 100 CPI analogs during the 1980s-1990s, seeking agents retaining CC-1065’s antitumor efficacy without its characteristic delayed hepatotoxicity in non-tumored mice [1] [9]. Adozelesin was identified as a lead candidate due to its superior in vivo activity against intraperitoneally and subcutaneously implanted murine tumors, including L1210 leukemia, B16 melanoma, and M5076 sarcoma. Crucially, it produced long-term survivors in murine models of intravenously inoculated Lewis lung carcinoma while demonstrating reduced systemic toxicity compared to the parent compound [1]. Its favorable pharmaceutical properties, including aqueous solubility enabling intravenous formulation, facilitated its selection for clinical development [1] [8].
Adozelesin belongs to the cyclopropylpyrroloindole (CPI) class of DNA-interactive agents, sharing core pharmacophoric elements with CC-1065 but featuring critical structural optimizations:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4